molecular formula C15H16N6O2S B7460993 4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide

4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide

Katalognummer B7460993
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: RCEWYAOHMITCPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide, commonly known as PTEBS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTEBS is a sulfonamide compound that contains a tetrazole ring, making it a unique molecule with interesting properties.

Wirkmechanismus

The mechanism of action of PTEBS involves its ability to inhibit the activity of specific enzymes such as CAIX, MAO-B, and CAII. PTEBS binds to the active site of these enzymes, preventing their normal function and leading to a decrease in their activity. This, in turn, leads to the desired physiological and biochemical effects of PTEBS.
Biochemical and Physiological Effects:
PTEBS has been shown to have various biochemical and physiological effects depending on the specific enzyme it targets. In cancer cells, PTEBS inhibits the activity of CAIX, leading to a decrease in the extracellular pH and a disruption of the cancer cell's ability to maintain a favorable pH for growth. In the brain, PTEBS inhibits the activity of MAO-B, leading to an increase in the levels of dopamine and other neurotransmitters, which can have neuroprotective effects. Additionally, PTEBS inhibits the activity of CAII, leading to a decrease in the production of bicarbonate ions, which are important for acid-base balance in the body.

Vorteile Und Einschränkungen Für Laborexperimente

PTEBS has several advantages for lab experiments, including its unique chemical structure, which allows for specific targeting of enzymes, and its potential for use in cancer research and neuroprotection. However, PTEBS also has some limitations, including its relatively low solubility in water and its potential for off-target effects on other enzymes.

Zukünftige Richtungen

There are several future directions for research on PTEBS, including the development of more efficient synthesis methods, the investigation of PTEBS's potential for use in other fields such as enzyme inhibition and drug design, and the exploration of PTEBS's potential for use in combination therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of PTEBS and its potential limitations in lab experiments.

Synthesemethoden

The synthesis of PTEBS involves the reaction of 4-aminobenzenesulfonamide with 1-phenyl-1H-tetrazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions. The final product is obtained after purification by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

PTEBS has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and enzyme inhibition. In cancer research, PTEBS has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. PTEBS has also been shown to have neuroprotective effects by inhibiting the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. Additionally, PTEBS has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body.

Eigenschaften

IUPAC Name

4-[1-[(1-phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-11(12-7-9-14(10-8-12)24(16,22)23)17-15-18-19-20-21(15)13-5-3-2-4-6-13/h2-11H,1H3,(H2,16,22,23)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEWYAOHMITCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)NC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.